molecular formula C15H14N2O4 B4020499 N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide

N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide

Cat. No.: B4020499
M. Wt: 286.28 g/mol
InChI Key: VPENAHFLUKWNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide: is an organic compound characterized by the presence of a hydroxy group, two methyl groups, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide typically involves the reaction of 4-hydroxy-2,6-dimethylaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically done through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its structural features allow it to interact with specific biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide exerts its effects depends on its interaction with molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-(4-hydroxyphenyl)-4-nitrobenzamide: Lacks the methyl groups, which may affect its reactivity and biological activity.

    N-(2,6-dimethylphenyl)-4-nitrobenzamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.

    N-(4-hydroxy-2,6-dimethylphenyl)-benzamide: Lacks the nitro group, which may affect its redox properties.

Uniqueness: N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide is unique due to the presence of both hydroxy and nitro groups, along with the dimethyl substitution. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-9-7-13(18)8-10(2)14(9)16-15(19)11-3-5-12(6-4-11)17(20)21/h3-8,18H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPENAHFLUKWNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-hydroxy-2,6-dimethylphenyl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.